7-(methoxymethoxy)isobenzofuran-1(3h)-one
Overview
Description
7-(Methoxymethoxy)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethoxy)isobenzofuran-1(3H)-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of reusable catalysts, such as magnetic nanoparticles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethoxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-(Methoxymethoxy)isobenzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of monoamine oxidases, which play a crucial role in biogenic amine metabolism, oxidative stress, and chronic inflammation.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(methoxymethoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of biogenic amines. This inhibition can reduce oxidative stress and inflammation, providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: A parent compound with similar structural features but lacking the methoxymethoxy group.
Benzofuran: An isomeric compound with a different arrangement of the furan ring.
Benzopyran: Another related compound with a fused benzene and pyran ring system.
Uniqueness
7-(Methoxymethoxy)isobenzofuran-1(3H)-one is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interaction with molecular targets. This structural feature may enhance its selectivity and potency as a monoamine oxidase inhibitor compared to other similar compounds .
Properties
IUPAC Name |
7-(methoxymethoxy)-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-14-8-4-2-3-7-5-13-10(11)9(7)8/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEBMIXEHMRRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1C(=O)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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